molecular formula C17H16ClN5O3S B2431663 Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 852373-39-8

Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

Cat. No.: B2431663
CAS No.: 852373-39-8
M. Wt: 405.86
InChI Key: ZTYRAEOTNXZWHV-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . They are known to exhibit a wide range of biological activities and are a component of many drugs such as fluconazole and voriconazole .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the triazole ring. They can act as ligands in coordination chemistry, and can also undergo reactions at the N-1 and N-2 positions of the triazole ring .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a part of a class of compounds synthesized for various chemical and pharmacological studies. Similar compounds, such as ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate and others, have been synthesized and structurally analyzed using methods like IR, 1H-NMR, and mass spectral data (Farghaly & Gomha, 2011). These studies contribute to the understanding of the chemical properties and potential applications of these compounds.

Spectroscopic Properties and Theoretical Studies

  • The spectroscopic properties of related compounds, such as 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, have been investigated using FT-IR and FT-Raman techniques. These studies, combined with quantum mechanical methods, help in understanding the vibrational spectra and the molecular geometry of such compounds, which is crucial for their potential application in medicinal chemistry (Kuruvilla et al., 2018).

Synthesis and Biological Assessment

  • Compounds within this chemical family, like [1,2,4]triazolo[4,3-a]pyridines and their derivatives, have been synthesized and assessed for various biological properties. Studies like the one conducted by Karpina et al. (2019) on [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle provide insights into the synthesis methods and the biological assessment of these compounds, which can be significant for pharmaceutical research (Karpina et al., 2019).

Potential Applications in Medicinal Chemistry

  • The research into the synthesis and structure analysis of similar compounds, like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, is crucial in medicinal chemistry. These compounds are studied for their crystal system, molecular geometry, and intermolecular interactions, which are fundamental for developing new pharmaceutical agents (Sallam et al., 2021).

Properties

IUPAC Name

ethyl 2-[[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c1-2-26-16(25)9-19-14(24)10-27-15-8-7-13-20-21-17(23(13)22-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYRAEOTNXZWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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